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Compound of Interest

Compound Name: BMS-737

Cat. No.: B15136041

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-737 is a potent, non-steroidal, and reversible small molecule inhibitor of cytochrome P450
17A1 (CYP17A1), an essential enzyme in the androgen biosynthesis pathway.[1][2] Developed
for the treatment of castration-resistant prostate cancer (CRPC), BMS-737 exhibits notable
selectivity for the 17,20-lyase activity of CYP17Al over its 17a-hydroxylase activity.[1][2] This
selectivity is a key characteristic, aiming to reduce testosterone levels significantly while
minimizing the impact on mineralocorticoid and glucocorticoid synthesis, a common side effect
of less selective CYP17A1 inhibitors.[1][2] The Chemical Abstracts Service (CAS) number for
BMS-737 is 1356053-63-8.[3]

Physicochemical Properties

Property Value

CAS Number 1356053-63-8

Molecular Formula CieH11FNe

Molecular Weight 306.30 g/mol
5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-

IUPAC Name (1-( phenyl)-1H-py [ 1Py

4-yl)pyrimidin-4-amine

Synonyms BMS737
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Quantitative Data

The following table summarizes the available quantitative data for BMS-737 based on
preclinical studies.

Parameter Value/Result Species/System Reference
CYP17 Lyase vs. 11-fold greater )
o In vitro enzyme
Hydroxylase inhibition of lyase [1][2]
O . assays
Selectivity activity
Testosterone 83% lowering of Cynomolgus monkeys (2]
Reduction (in vivo) testosterone levels (1-day PK/PD study)
Effect on o
) o No significant Cynomolgus monkeys
Mineralocorticoids and ) [1][2]
perturbation (1-day PK/PD study)

Glucocorticoids

Mechanism of Action and Signaling Pathway

BMS-737 exerts its therapeutic effect by inhibiting the 17,20-lyase activity of CYP17Al. This
enzyme is a critical juncture in the steroidogenesis pathway, catalyzing two distinct reactions:
17a-hydroxylation and the subsequent 17,20-lyase reaction which involves the cleavage of a
carbon-carbon bond. While both activities are essential for the production of glucocorticoids
and sex hormones, the 17,20-lyase step is pivotal for the synthesis of androgens.

By selectively targeting the 17,20-lyase function, BMS-737 aims to halt the production of
dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.
This targeted inhibition is designed to avoid the significant reduction in cortisol production that
can result from blocking the 17a-hydroxylase activity, thereby potentially mitigating the need for
co-administration of corticosteroids.

Below is a diagram illustrating the steroidogenesis pathway and the specific point of inhibition
by BMS-737.
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Caption: Simplified steroidogenesis pathway showing the dual activities of CYP17A1 and the
selective inhibition of the 17,20-lyase step by BMS-737.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of BMS-737 are described in
the primary literature by Darne et al. (2022). The following is a summary of the likely
methodologies based on the available information. A comprehensive understanding requires
access to the full-text publication.

In Vitro CYP17A1 Enzyme Assays (Lyase and Hydroxylase Activity)

o Objective: To determine the potency and selectivity of BMS-737 against the 17,20-lyase and
17a-hydroxylase activities of human CYP17A1.

e Methodology:

o Recombinant human CYP17A1 enzyme is incubated with a suitable substrate. For the
hydroxylase assay, pregnenolone or progesterone would be used. For the lyase assay,
17a-hydroxypregnenolone would be the substrate.

o The assays are conducted in the presence of varying concentrations of BMS-737.

o The formation of the respective products (17a-hydroxypregnenolone for hydroxylase
activity, and DHEA for lyase activity) is measured, typically using liquid chromatography-
mass spectrometry (LC-MS).

o 1Cso values are calculated by plotting the percentage of enzyme inhibition against the
concentration of BMS-737.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Cynomolgus Monkeys

o Objective: To evaluate the effect of BMS-737 on testosterone levels and other steroid
hormones in a non-human primate model.

e Methodology:

o A cohort of male cynomolgus monkeys is administered BMS-737, likely via oral gavage.
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o Blood samples are collected at various time points post-dosing.

o Plasma concentrations of BMS-737 are measured to determine its pharmacokinetic
profile.

o Plasma levels of testosterone, cortisol, and aldosterone are quantified using methods such
as LC-MS to assess the pharmacodynamic effects of the compound.

o The percentage reduction in testosterone and any significant changes in cortisol and
aldosterone levels are calculated relative to baseline measurements.

Logical Workflow for Drug Discovery and Evaluation

The discovery of BMS-737 likely followed a structured drug discovery and development

workflow.
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Caption: A generalized workflow for the discovery and development of a therapeutic agent like
BMS-737.

Conclusion

BMS-737 is a promising, selective inhibitor of CYP17AL1 lyase with potential for the treatment of
castration-resistant prostate cancer. Its mechanism of action, which targets androgen synthesis
while aiming to spare glucocorticoid and mineralocorticoid pathways, represents a refined
approach in hormonal therapy for prostate cancer. Further preclinical and clinical studies are
necessary to fully elucidate its therapeutic potential and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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